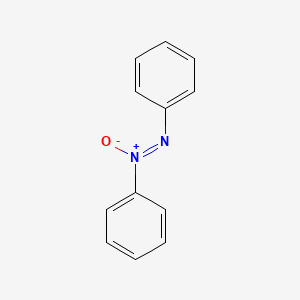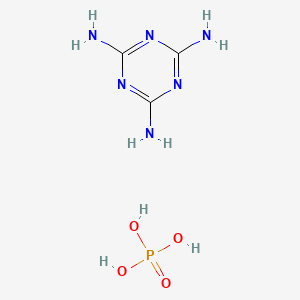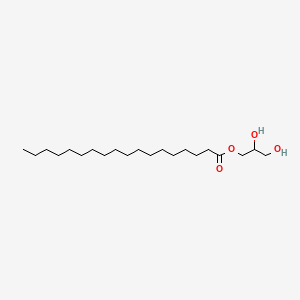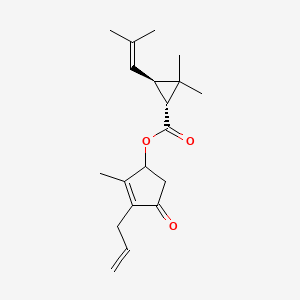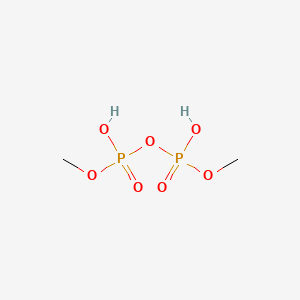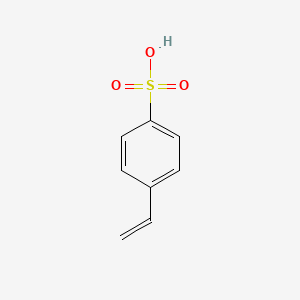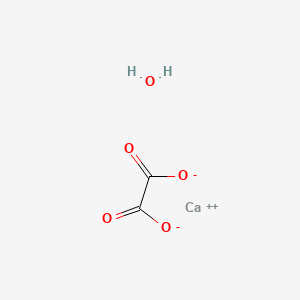
Calcium oxalate monohydrate
Overview
Description
Calcium oxalate monohydrate is a calcium salt of oxalic acid with the chemical formula CaC2O4 . It is used as a precursor in the production of oxalic acid, organic oxalates, ceramic glazes, and for rare-earth-metal separation process . It is the most common type of kidney stone, forming solid masses in the kidney when there are high levels of calcium, oxalate, cystine, or phosphate and too little liquid .
Synthesis Analysis
The synthesis of COM involves the use of 17O-enriched oxalates, enabling the analysis of its structure and heat-induced phase transitions . A quantitative analysis method evaluates the detailed CaOx composition on the preserved stone surface and provides information on the stone formation processes .Molecular Structure Analysis
The molecular structure of COM has been analyzed using Fourier transform infrared (FTIR) spectroscopy, powder X-ray diffraction (PXRD), and microfocus X-ray computed tomography measurements . An extended analysis of the FTIR spectrum focusing on the 780 cm −1 peak made it possible to achieve a reliable analysis of the COM/COD ratio .Chemical Reactions Analysis
At approximately 170°C, anhydrous calcium oxalate is formed when water separates from the monohydrate. At approximately 500°C, calcium oxalate is transformed into calcium carbonate (CaCO3), and carbon monoxide (CO) splits off .Physical And Chemical Properties Analysis
COM crystals are colorless or white. The monohydrate CaC2O4·H2O occurs naturally as the mineral whewellite, forming envelope-shaped crystals, known in plants as raphides . The solubility of COM in ultrapure water is a weak function of temperature .Scientific Research Applications
Kidney Stone Formation Research
COM plays a significant role in the study of kidney stone formation. Researchers have been able to identify and quantitatively analyze calcium oxalate kidney stones on the order of micrometers, focusing on the quantitative identification of COM . This research provides crucial clues to the kidney stone formation process .
Cytotoxicity Studies
COM crystals with various morphologies have been prepared and studied for their cytotoxicity. The cytotoxicity of the COM crystals is closely related to their morphology and surface structure . This research helps in understanding how COM crystals cause injury to cells, injure the cell membrane, and easily adhere to the cell surface .
Solubility Measurements
Accurate COM solubility measurements are essential for understanding the physiochemical mechanism behind the formation of kidney stones . These measurements are also important for searching for methods of COM solubility increase for preventing stone formation .
Precursor in Chemical Production
COM is used as a precursor in the production of oxalic acid and organic oxalates . These compounds have various applications in industries such as cleaning and bleaching, metal surface treatments, and rare-earth extraction .
Ceramic Glazes
COM is also used in the production of ceramic glazes . These glazes are used to color, decorate, or waterproof ceramic and pottery items .
Rare-Earth-Metal Separation Process
COM plays a role in the rare-earth-metal separation process . Rare earth metals are used in many modern technologies, including electronics, renewable energy systems, and catalysts .
Mechanism of Action
Target of Action
Calcium oxalate monohydrate (COM) primarily targets the renal epithelial cells . These cells line the urinary tract, and their injury by COM crystals is a key step in the formation of kidney stones . The cytotoxicity of COM crystals is closely related to their morphology and surface structure .
Mode of Action
COM crystals interact with renal epithelial cells, causing injury to these cells . This ability of the crystals to cause injury is correlated with the Ca^2+ ion-rich (01) crystal plane area , crystal edge sharpness , zeta potential , and crystal-specific surface area . The COM crystals produce a toxic effect on cells, injure the cell membrane, and easily adhere to the cell surface .
Biochemical Pathways
The formation of COM crystals is a complex process that involves various biochemical pathways. Several inhibitors in urine combine with calcium or oxalate ions, reduce the calcium oxalate crystal nucleation, decrease the supersaturation of calcium oxalate in urine, cause the blunt edges and corners of crystals, reduce the adhesion to renal tubular cells, decrease the calcium oxalate crystal size, which can be stably dispersed in urine and decrease the aggregation degree, and inhibit stone formation in urine .
Result of Action
The primary result of the action of COM is the formation of kidney stones. COM is the most common constituent of calcium oxalate stones . The occurrence of COM calculi is higher in the urine of recurrent stone formers compared with that in healthy urine . Therefore, COM crystals produce a toxic effect on cells, injure the cell membrane, and easily adhere to the cell surface .
Action Environment
The formation of COM crystals is influenced by various environmental factors. For instance, the metastable calcium oxalate trihydrate (COT) forms at lower concentrations (<1.25 mM), while the stable COM forms at intermediate concentrations, and the metastable calcium oxalate dihydrate (COD) forms at higher concentrations (>20 mM) . The formation of the hydrate phase also depends on the method of mixing calcium and oxalate solutions . All these factors could be explained by the local concentration of calcium and oxalate upon mixing the solutions .
Safety and Hazards
Future Directions
The goal of future research is to identify and quantitatively analyze COM kidney stones on the order of micrometers, with a focus on the quantitative identification of COM and dihydrate (COD). This will provide information on the stone formation processes, clarifying where and which crystal phase nucleates, how the crystals grow, and how the transition from the metastable phase to the stable phase proceeds .
properties
IUPAC Name |
calcium;oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHWSGSWNOHVHO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25454-23-3 (Parent), 144-62-7 (Parent) | |
| Record name | Calcium oxalate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50973513 | |
| Record name | Calcium ethanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |
| Record name | Calcium oxalate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Calcium oxalate monohydrate | |
CAS RN |
118175-19-2, 5794-28-5 | |
| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium oxalate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium ethanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium oxalate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM OXALATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PP86KK527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Calcium oxalate exists in three hydrated forms: calcium oxalate monohydrate (COM), calcium oxalate dihydrate (COD), and the less common calcium oxalate trihydrate (COT). COM is the most thermodynamically stable form and the predominant component of kidney stones [, , , ].
A: Research suggests that hydroxyapatite crystals can act as nucleation sites for COM crystals, potentially initiating the formation of both pure COM stones and mixed stones containing both compounds [, ]. This highlights a potential link between the presence of apatite and the development of oxalate-based stones.
A: Studies using cell lines like Vero and LLC-PK1 have shown that COM crystals can adhere to renal epithelial cells, causing damage and potentially leading to cell death [, ]. This interaction is believed to be a crucial step in kidney stone formation, as it allows the crystals to remain in the urinary tract and grow larger [].
A: Yes, research indicates that COM crystals are more damaging to renal epithelial cells than COD crystals []. This difference is attributed to the stronger adhesion of COM crystals to the cell surface, facilitating their aggregation and potentially explaining the higher prevalence of COM stones [].
A: Urine contains proteins that act as natural inhibitors of crystal formation, preventing stone development [, ]. These inhibitors bind to crystal surfaces, hindering their growth and aggregation [].
A: Citrate acts as a potent inhibitor of COM crystallization by binding to calcium ions, forming soluble complexes []. This reduces the availability of free calcium ions necessary for COM crystal formation, thereby inhibiting stone formation [].
A: Uropontin, a protein found in urine, has been identified as a potent inhibitor of COM crystal growth at physiological concentrations []. It is found in higher concentrations in COM stones compared to other types, suggesting a potential role in their formation, though the exact mechanism is still under investigation [].
A: Infrared spectroscopy is a powerful technique used to identify the chemical composition of kidney stones [, , , , , , ]. By analyzing the absorption patterns of infrared light, researchers can identify the presence of specific components like COM, COD, hydroxyapatite, and uric acid [, , , , , , ].
A: Various techniques are employed in addition to infrared spectroscopy, including X-ray diffraction for analyzing crystal structure [, , , , ], scanning electron microscopy for visualizing crystal morphology and adhesion to cells [, , , , ], and dynamic light scattering for studying crystal growth kinetics [].
A: The morphology of COM crystals can be influenced by several factors, including the presence of specific molecules and ions in the growth environment. For instance, studies have shown that macromolecules isolated from plants, such as tomato and tobacco leaves, can promote the development of specific crystal faces [].
A: Temperature plays a role in the precipitation and crystal morphology of COM. Studies show that different temperature ranges, under specific pH conditions, can favor the formation of either COM or calcium carbonate []. This suggests that temperature fluctuations may contribute to the variations observed in stone composition.
A: Ammi Visnaga (khella) extract has been traditionally used to treat kidney stones. Studies suggest that it can inhibit COM crystal nucleation and growth, potentially by increasing the surface energy required for crystal formation [].
A: By understanding the specific interactions that promote or inhibit the growth of one crystal phase on another (epitaxy), researchers can develop targeted strategies to interfere with stone formation. For example, disrupting the epitaxial growth of COM on uric acid crystals could be a potential avenue for preventing stone recurrence [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








